molecular formula C20H20O4 B14426993 6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid CAS No. 85526-70-1

6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid

Cat. No.: B14426993
CAS No.: 85526-70-1
M. Wt: 324.4 g/mol
InChI Key: MHZSOCMWYDLRRH-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid is a complex organic compound that belongs to the benzoxepine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a benzoxepine core with various functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzoxepine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional group modifications: Introduction of the hydroxy, methyl, and phenylethyl groups through various organic reactions such as alkylation, hydroxylation, and Friedel-Crafts acylation.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the functional groups present and their ability to form specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepine derivatives: Compounds with similar benzoxepine cores but different functional groups.

    Phenylethyl derivatives: Compounds with phenylethyl groups attached to different cores.

    Carboxylic acid derivatives: Compounds with carboxylic acid groups attached to various aromatic systems.

Uniqueness

The uniqueness of 6-Hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

CAS No.

85526-70-1

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

6-hydroxy-3-methyl-8-(2-phenylethyl)-2,5-dihydro-1-benzoxepine-7-carboxylic acid

InChI

InChI=1S/C20H20O4/c1-13-7-10-16-17(24-12-13)11-15(18(19(16)21)20(22)23)9-8-14-5-3-2-4-6-14/h2-7,11,21H,8-10,12H2,1H3,(H,22,23)

InChI Key

MHZSOCMWYDLRRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC2=C(C=C(C(=C2O)C(=O)O)CCC3=CC=CC=C3)OC1

Origin of Product

United States

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